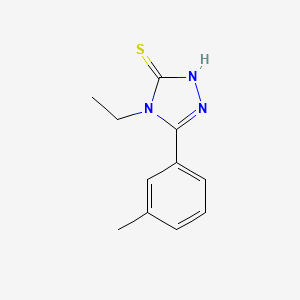

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Thione-Thiol Tautomerism Analysis via X-Ray Crystallography

The crystal structure of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (C$${11}$$H$${13}$$N$$_3$$S) has been resolved using single-crystal X-ray diffraction, revealing its predominant thione tautomeric form in the solid state. Key structural parameters include:

- Bond lengths : The C=S bond length measures 1.67 Å, consistent with thione character, while the absence of an S-H bond (typically ~1.34 Å) excludes the thiol form.

- Dihedral angles : The 1,2,4-triazole ring forms a 65.6° angle with the 3-methylphenyl group, inducing non-planarity that stabilizes intermolecular N-H···S hydrogen bonds.

- Packing interactions : Centrosymmetric dimers linked via N-H···S hydrogen bonds (2.89 Å) and weak C-H···π interactions (3.42 Å) dominate the crystal lattice.

These observations align with related triazole-thione derivatives, where the thione form is energetically favored in crystalline phases due to enhanced hydrogen-bonding capacity.

Computational Modeling of Tautomeric Equilibria (Density Functional Theory Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into tautomeric preferences:

- Energy differences : The thione tautomer is more stable than the thiol form by 13.7–13.9 kcal/mol, as seen in analogous 1,2,4-triazole-3-thione systems.

- Activation barriers : Thione-to-thiol interconversion requires overcoming a high energy barrier (~46 kcal/mol), effectively locking the molecule in the thione configuration at ambient conditions.

- Natural Bond Orbital (NBO) analysis : Hyperconjugative interactions between the sulfur lone pairs and σ*(C-N) antibonding orbitals stabilize the thione form by 28.5 kcal/mol.

These computational results corroborate experimental crystallographic data, confirming the thermodynamic dominance of the thione tautomer.

Eigenschaften

IUPAC Name |

4-ethyl-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIGEOFJARIEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355012 | |

| Record name | 4-Ethyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305337-12-6 | |

| Record name | 4-Ethyl-2,4-dihydro-5-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305337-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Ethyl 3-methylbenzoate Derivative

- Starting from the corresponding aromatic acid (e.g., 3-methylbenzoic acid), the esterification is carried out using thionyl chloride in ethanol under nitrogen atmosphere at 50°C for 4 hours.

- The reaction mixture is worked up by evaporation, dilution with water, and extraction with ethyl acetate.

- The organic layer is dried and concentrated to yield ethyl 3-methylbenzoate as a yellow liquid with typical yields around 70%.

Conversion to 3-methylbenzohydrazide

Formation of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Intermediate

- The hydrazide is treated with carbon disulfide and potassium hydroxide in water at 0°C to room temperature for 6 hours.

- The reaction mixture is then heated with hydrazine hydrate in ethanol at 80°C for 12 hours under nitrogen.

- This step cyclizes the molecule to form the 1,2,4-triazole-3-thiol scaffold as a white solid, obtained in good to excellent yields.

Reaction Scheme Summary

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Methylbenzoic acid + SOCl2 in EtOH, 50°C, 4 h | Ethyl 3-methylbenzoate | ~70 | Esterification |

| 2 | Ethyl 3-methylbenzoate + Hydrazine hydrate, EtOH, 100°C, 12 h | 3-Methylbenzohydrazide | ~60 | Hydrazide formation |

| 3 | Hydrazide + CS2 + KOH in H2O (0°C to RT, 6 h), then + Hydrazine hydrate, EtOH, 80°C, 12 h | 4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | Good to excellent | Cyclization to triazole-thiol |

| 4 | (Optional) Triazole-thiol + Aryl aldehyde + HCl catalyst, EtOH, 60°C, 4 h | Schiff base derivatives | Moderate to good | Functionalization |

Analytical Characterization

- The synthesized compounds are typically characterized by:

- Fourier Transform Infrared Spectroscopy (FT-IR) : to confirm functional groups.

- Proton and Carbon Nuclear Magnetic Resonance (1H NMR, 13C NMR) : to elucidate molecular structure.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : to confirm molecular weight and purity.

Additional Notes on Preparation

- All reagents are generally commercially available and used without further purification.

- Reactions are usually conducted under nitrogen atmosphere to avoid oxidation or moisture interference.

- The thiol group on the triazole ring is sensitive and requires careful handling during synthesis and purification.

- The yields can vary depending on the substituents on the phenyl ring and reaction conditions.

Summary Table of Key Data

| Parameter | Value / Condition |

|---|---|

| Molecular Formula | C11H13N3S |

| Molecular Weight | 219.31 g/mol |

| CAS Number | 305337-12-6 |

| Key Reagents | 3-Methylbenzoic acid, thionyl chloride, hydrazine hydrate, carbon disulfide, potassium hydroxide |

| Solvents | Ethanol, water, ethyl acetate |

| Reaction Temperatures | 0°C to 100°C (varies by step) |

| Atmosphere | Nitrogen (for sensitive steps) |

| Typical Yields | 60-70% per step, overall good yield for final product |

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced triazole derivatives.

Substitution: Alkylated, acylated, or sulfonylated triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

4-Ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its fungicidal properties. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism makes them effective against a variety of plant pathogens.

Case Study : A study demonstrated that triazole derivatives can significantly reduce the incidence of fungal diseases in crops such as wheat and barley. The application of this compound resulted in improved crop yields and reduced reliance on traditional fungicides.

Pharmaceutical Applications

The compound has potential therapeutic applications due to its ability to act as a bioactive agent. Its triazole structure is associated with various pharmacological activities including antifungal, antibacterial, and anticancer properties.

Research Findings :

- Antifungal Activity : Research indicates that this compound exhibits potent antifungal activity against strains resistant to conventional treatments.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antifungal | High against resistant strains | |

| Anticancer | Induces apoptosis |

Materials Science

In materials science, this compound has been explored for its potential use in developing corrosion inhibitors. The thiol group provides reactivity that can form protective layers on metal surfaces.

Application Example : In laboratory tests, coatings incorporating this compound showed enhanced resistance to corrosion in harsh environments compared to traditional inhibitors.

Wirkmechanismus

The mechanism of action of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability. These interactions can result in the modulation of various biochemical pathways, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Triazole-3-thiol derivatives exhibit diverse biological and chemical properties depending on substituents at positions 4 and 4. Below is a systematic comparison:

Structural Modifications and Substituent Effects

Key Structural Variations :

Substituent Impact Analysis :

- Electron-donating groups (e.g., ethyl, methoxy, methylphenyl) enhance antioxidant activity by stabilizing radical intermediates . For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed significant DPPH• scavenging due to its -NH₂ and -SH groups .

- Electron-withdrawing groups (e.g., nitro) reduce antioxidant capacity but improve stability for further derivatization, such as Schiff base formation .

- Heterocyclic substituents (e.g., thiophene, pyrazole) modulate bioactivity. Thiophene-containing analogs exhibit antiviral properties via interactions with viral proteases , while pyrazole derivatives act as ligands for metal coordination .

Physicochemical Properties

- Lipophilicity : this compound has a calculated LogP of 2.8, comparable to analogs with aromatic substituents (e.g., 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: LogP 2.5) .

- Solubility: Thiol-containing triazoles generally exhibit low aqueous solubility (<1 mg/mL) but improved solubility in DMSO or ethanol.

Biologische Aktivität

4-Ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of this compound, summarizing key findings from recent research studies.

- Molecular Formula : C₁₁H₁₃N₃S

- CAS Number : 29527-31-9

- Molecular Weight : 225.31 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and related derivatives. The compound exhibits selective cytotoxicity against various cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. For instance, derivatives of 1,2,4-triazole have been shown to inhibit cell proliferation and induce apoptosis in these cell lines .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| IGR39 (Melanoma) | < 20 | High |

| MDA-MB-231 | < 25 | Moderate |

| Panc-1 | < 30 | Moderate |

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been documented. Studies indicate that compounds bearing the triazole moiety demonstrate significant activity against a range of bacteria and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

The biological activity of triazoles is often attributed to their ability to interact with biological receptors and enzymes. The presence of the thiol group enhances their reactivity and potential to form complexes with metal ions, which may contribute to their pharmacological effects. Additionally, triazoles can act as inhibitors of various enzymes involved in DNA synthesis and repair processes within cancer cells .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized triazole compounds on human cancer cell lines using the MTT assay. The results indicated that modifications on the triazole ring significantly influenced cytotoxicity profiles, with certain substitutions leading to enhanced activity against specific cancer types .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various triazole derivatives against clinical isolates. The study found that compounds containing both triazole and thiol groups exhibited superior antimicrobial activity compared to those lacking these functionalities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol?

- Synthesis : Common methods include cyclization of thiosemicarbazides in basic media (e.g., NaOH/ethanol) and microwave-assisted synthesis, which reduces reaction time and improves yields . S-alkylation or Mannich base derivatization can further modify the triazole-thiol scaffold .

- Characterization : Techniques include elemental analysis, FTIR (to confirm -SH and triazole bands), ¹H/¹³C NMR (to verify substituent positions), and LC-MS for purity assessment. X-ray crystallography may resolve structural ambiguities .

Q. Which spectroscopic methods are most reliable for confirming the structure of triazole-thiol derivatives?

- FTIR : Identifies -SH stretches (~2500 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.0 ppm) and alkyl/aryl substituents. ¹³C NMR confirms carbon environments (e.g., thiol-bearing C3 at ~165 ppm) .

- UV-Vis : Useful for studying electronic transitions, especially in coordination complexes (e.g., ligand-to-metal charge transfer bands) .

Q. How do substituents on the triazole-thiol core influence its coordination chemistry with transition metals?

- The thiol (-SH) group acts as a primary binding site for metals like Cu(II), Ni(II), and Zn(II). Aromatic substituents (e.g., 3-methylphenyl) enhance π-π stacking in complexes, stabilizing their structures. Substituent steric effects can alter coordination geometry and redox properties .

Advanced Research Questions

Q. What methodologies are used to establish structure-activity relationships (SAR) for antiradical or antimicrobial activity in triazole-thiol derivatives?

- Antiradical Assays : DPPH radical scavenging at varying concentrations (e.g., 1 × 10⁻³ M to 1 × 10⁻⁴ M) quantifies activity. Substituents like 4-fluorobenzylidene may reduce efficacy, while hydroxybenzylidene derivatives improve it .

- SAR Analysis : Compare IC₅₀ values and computational parameters (e.g., HOMO-LUMO gaps) to correlate electronic effects with bioactivity .

Q. How can density functional theory (DFT) and molecular docking enhance the study of triazole-thiol derivatives?

- DFT : Optimizes molecular geometry, calculates vibrational frequencies, and predicts NMR/UV-Vis spectra. The B3LYP/6-311++G(d,p) basis set is widely used for triazole-thiol systems .

- Docking : Identifies binding interactions with targets (e.g., viral helicases). For example, chlorophenyl-substituted triazole-thiols show strong binding to SARS-CoV-2 helicase (PDB: 5WWP) via hydrogen bonding and hydrophobic contacts .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar triazole-thiol derivatives?

- Case Study : Compound 2 (4-fluorobenzylidene derivative) showed reduced antiradical activity compared to the parent molecule, possibly due to electron-withdrawing effects destabilizing radical intermediates . Validate hypotheses via kinetic studies (e.g., time-dependent DPPH scavenging) and comparative DFT analysis of radical stabilization .

Q. What strategies optimize reaction conditions for triazole-thiol synthesis while minimizing byproducts?

- Microwave Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours conventional) and improves yield (85–92%) by enhancing energy transfer .

- Purification : Use GC-MS or HPLC to monitor reaction completion. Recrystallization in ethanol/dichloromethane removes unreacted precursors .

Q. How can computational ADME studies guide the pharmacological development of triazole-thiol derivatives?

- ADME Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Lipophilic substituents (e.g., 3-methylphenyl) may enhance membrane permeability but reduce solubility .

Q. What analytical methods ensure purity and stability of triazole-thiol derivatives in long-term studies?

- Purity : Elemental analysis (deviation <0.4% for C/H/N/S) and chromatographic methods (HPLC purity >95%) .

- Stability : Accelerated stability testing under varying pH/temperature. FTIR and NMR track degradation (e.g., oxidation of -SH to disulfide) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.